molecular formula C14H18N4O3 B2730293 pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate CAS No. 2034495-86-6

pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate

Cat. No. B2730293
CAS RN: 2034495-86-6
M. Wt: 290.323
InChI Key: GRBHYKCVKWJRTB-UHFFFAOYSA-N
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Description

Pyridin-2-ylmethyl (2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)carbamate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

Research on compounds containing heterocyclic structures like pyridine, imidazole, and carbamate highlights their significant variability in chemistry and properties. These compounds are studied for their preparation procedures, properties, and complexation with metals, demonstrating their versatility in spectroscopy, structures, magnetic properties, and biological activity (Boča, Jameson, & Linert, 2011).

Organic Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole and pyridine, are pivotal in organic synthesis, catalysis, and drug development due to their unique functionalities. These compounds serve as versatile synthetic intermediates and possess notable biological importance, highlighting their potential in medicinal applications and as catalysts in asymmetric synthesis (Dongli Li et al., 2019).

Anticancer and Antimicrobial Applications

Imidazopyridines, a class of fused heterocycles, exhibit a broad spectrum of pharmacological activities. Their potential as antibacterial agents against multi-drug resistant infections underscores the importance of structural modification to enhance their therapeutic efficacy (Sanapalli et al., 2022). Similarly, pyridine-based Cu(II) complexes are explored for their anticancer potency, emphasizing the role of metal complexation in augmenting the biological activities of organic compounds (Alshamrani, 2023).

Optoelectronic Materials

The integration of heterocyclic compounds like quinazolines and pyrimidines into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. These compounds are utilized in the development of luminescent elements, photoelectric conversion elements, and organic light-emitting diodes (OLEDs), showcasing their potential in the field of material science (Lipunova et al., 2018).

Corrosion Inhibition

Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding makes them suitable for protecting metals against corrosion, further exemplifying the practical applications of heterocyclic compounds in industrial settings (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name

pyridin-2-ylmethyl N-[2-(2-imidazol-1-ylethoxy)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c19-14(21-11-13-3-1-2-4-16-13)17-6-9-20-10-8-18-7-5-15-12-18/h1-5,7,12H,6,8-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBHYKCVKWJRTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC(=O)NCCOCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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